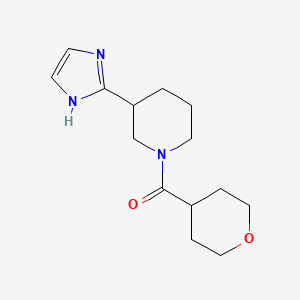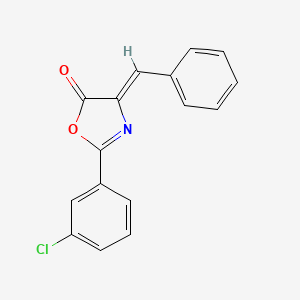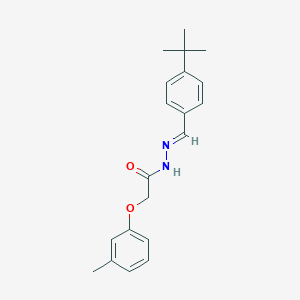![molecular formula C19H22N4O2S B5538636 (1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a broader category of organic molecules with potential applications in various fields of chemistry and materials science.
Synthesis Analysis
- Synthesis Techniques : The synthesis of related compounds involves multi-step processes. For example, the synthesis of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally related, involves alkylation followed by reduction (Torosyan et al., 2018).
Molecular Structure Analysis
- Structural Characterization : The molecular structure of similar compounds is usually confirmed using spectroscopic techniques and X-ray diffraction studies (Naveen et al., 2015).
Chemical Reactions and Properties
- Reactivity : The compound's reactivity can be inferred from similar molecules. For instance, the synthesis of some pyrazole and pyridine derivatives involves ring-opening followed by ring closure reactions (Halim & Ibrahim, 2022).
Physical Properties Analysis
- Crystal Structure : Compounds in this class often crystallize in specific crystal systems with distinct geometries, as seen in related compounds (Naveen et al., 2015).
Chemical Properties Analysis
- Spectral Data : The chemical properties are often deduced from spectral data, including NMR and IR spectroscopy. This data helps in understanding the compound's electronic structure and bonding (Yao et al., 2014).
Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Models
Compounds structurally related to the specified molecule have been studied for their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its conformational stability and interaction with the CB1 receptor, contributing to the development of unified pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Synthetic Methodologies
The literature reveals various synthetic methodologies involving compounds with similar functional groups or structural frameworks, demonstrating the versatility of these molecules in organic synthesis. For example, the pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene affords fulvenes in reasonable yields, showcasing an efficient synthetic method (N. Coşkun & I. Erden, 2011). Additionally, reactions involving alkylsulfanyl groups and nicotinic hydrazide have been explored, leading to the synthesis of substituted pyrazoles, highlighting innovative approaches to heterocyclic chemistry (Лариса А. Баева et al., 2020).
Fluorescent Properties and Material Science
The exploration of fluorescent properties in derivatives of pyrazole and thieno[2,3-e]pyridine demonstrates the potential of such compounds in material science and optoelectronics. The synthesis of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives and their donor-π-conjugated acceptor fluorescent activity system provide insights into the development of new fluorescent materials (Changsheng Yao et al., 2014).
Catalysis and Green Chemistry
In catalysis and green chemistry, specific compounds within this chemical space have been utilized as catalysts or intermediates in eco-friendly processes. For instance, the carbon dioxide-to-methanol conversion using an iron(II) scorpionate catalyst highlights an efficient and environmentally benign approach to methanol synthesis (A. Ribeiro et al., 2017).
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if this compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-22-8-2-4-16(22)14-12-15(21-20-14)19(25)23-9-6-13(7-10-23)18(24)17-5-3-11-26-17/h2-5,8,11-13,18,24H,6-7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWYAYJSPXEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)C(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)


![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)